Pyrimethanil
Overview
Description
Pyrimethanil is a broad-spectrum fungicide widely used in agriculture to protect crops from fungal diseases. It was first introduced in the 1990s and is known for its unique mode of action, which involves inhibiting methionine biosynthesis and the secretion of cell wall-degrading enzymes in pathogens . This compound is particularly effective against gray mold and other fungal pathogens affecting fruits and vegetables .
Scientific Research Applications
Pyrimethanil has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique mode of action and its interactions with various reagents . In biology, it is used to control fungal pathogens in crops, thereby improving agricultural productivity . In medicine, it is investigated for its potential toxicological effects and its metabolism in humans . In industry, this compound is used in the formulation of fungicides for post-harvest treatments to control storage rots in fruits .
Mechanism of Action
Target of Action
Pyrimethanil is a broad-spectrum fungicide that primarily targets the methionine biosynthesis pathway in fungi . This pathway plays a crucial role in protein formation and subsequent cell division, which are essential for the growth and proliferation of fungi .
Mode of Action
This compound inhibits the methionine biosynthesis pathway, thereby affecting protein formation and subsequent cell division . This inhibition disrupts the normal growth and development of fungi, particularly during the early stages of fungus infestations .
Biochemical Pathways
By inhibiting methionine biosynthesis, this compound disrupts the production of essential proteins within the fungal cells . This disruption affects various biochemical pathways and processes that rely on these proteins, leading to impaired cell division and growth .
Result of Action
The primary result of this compound’s action is the effective control of fungal growth. By inhibiting methionine biosynthesis, this compound prevents the formation of essential proteins, thereby disrupting cell division and growth in fungi . This leads to the death of the fungal cells and the prevention of fungal infestations .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it has been found to be moderately persistent in the environment, with a transition state in soil and moderate mobility in drainflow . Furthermore, it has been observed that this compound is most effective when applied to young fungus infestations .
Safety and Hazards
Future Directions
A study assessed the efficacy of a post-harvest fungicide treatment with pyrimethanil via thermo-nebulization for controlling storage rots and compared the results to those of standard pre-harvest fungicide strategies . The results showed that a single post-harvest application of this compound successfully controlled storage rots and is comparable to strategies using multiple pre-harvest fungicide applications .
Biochemical Analysis
Biochemical Properties
Pyrimethanil plays a significant role in biochemical reactions, particularly in the context of fungal infections. It has been found to interact with various enzymes and proteins, potentially influencing their function . For instance, studies have suggested a reduced secretion of fungal enzymes involved in host cell lysis as a mechanism of action .
Cellular Effects
This compound has been observed to have various effects on cellular processes. It influences cell function by potentially disrupting osmotic regulation . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . It may also induce changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors . It may also influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrimethanil can be synthesized using aniline, hydrochloric acid, cyanamide, sodium carbonate, and acetylacetone as raw materials. The process involves several steps, including the preparation of phenyl guanidine hydrochloride, cyclization, and post-treatment processes . The reaction conditions typically involve the use of nitrogen to protect the reaction environment and the addition of hydrochloric acid and cyanamide in controlled amounts .
Industrial Production Methods: The industrial production of this compound often employs a “one-pot” method, which simplifies the process and reduces solvent consumption. This method involves the direct reaction of phenyl guanidine hydrochloride with acetylacetone in the presence of an organic alkali . The process is designed to be environmentally friendly, with the mother liquor being recycled to minimize pollution .
Chemical Reactions Analysis
Types of Reactions: Pyrimethanil undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to interact with micronutrient cations in soil, affecting its adsorption kinetics .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, sodium chloride, calcium chloride, and organic solvents . The conditions for these reactions vary depending on the desired outcome, such as the inhibition of methionine production or the reduction of cell wall-degrading enzyme activity .
Major Products Formed: The major products formed from the reactions of this compound include its metabolites, such as 4-hydroxythis compound, which is primarily found as a conjugate of sulfonate and glucuronic acid .
Comparison with Similar Compounds
Pyrimethanil is unique among fungicides due to its specific mode of action and its effectiveness against a wide range of fungal pathogens. Similar compounds include other anilinopyrimidine fungicides, such as cyprodinil and mepanipyrim . Compared to these compounds, this compound has a broader spectrum of activity and is particularly effective against gray mold .
References
Properties
IUPAC Name |
4,6-dimethyl-N-phenylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-9-8-10(2)14-12(13-9)15-11-6-4-3-5-7-11/h3-8H,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIBICFPKPWGIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8034877 | |
Record name | Pyrimethanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8034877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] Colorless solid; [HSDB] Faintly yellow powder; [MSDSonline], Solid | |
Record name | Pyrimethanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6917 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
In acetone, 389 g/l @ 20 °C; ethyl acetate, 617 g/l @ 20 °C; methanol, 176 g/l @ 20 °C; methylene chloride, 1000 g/l @ 20 °C; n-hexane, 23.7 g/l @ 20 °C; toluene, 412 g/l @ 20 °C., In water, 0.121 g/l @ 25 °C., 121 mg/L @ 25 °C (exp) | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Density |
1.15 g/cu cm @ 20 °C | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000165 [mmHg], 1.65X10-5 mm Hg @ 25 °C | |
Record name | Pyrimethanil | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/6917 | |
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Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
/Its mode of action is/ inhibition of the secretion of fungal enzymes relevant for pathogenicity., The effect of pyrimethanil on the levels of cell wall degrading enzymes secreted by Botrytis cinerea Pers. was investigated in diseased plant tissues and in liquid B. cinerea cultures. Total proteinase activity isolated from infected carrot slices which were treated with 5.0 uM pyrimethanil was decreased by 76%, 3 d after inoculation. Polygalacturonase, cellulase, proteinase and laccase activities were all decreased in the medium of three day-old cultures grown in the presence of pyrimethanil. The pyrimethanil concentrations resulting in 50% reduction in total enzyme activities (IC50) were approximately 0.25 uM for polygalacturonase, cellulase and proteinase, and approximately 1.0 uM for laccase. No significant growth inhibition was observed at these pyrimethanil concentrations. Pyrimethanil did not inhibit the enzymes directly, nor did it inhibit the synthesis of cytosolic proteins. Therefore, it was proposed that the fungicide inhibits protein secretion at a post-translational stage in the secretory pathway. Large differences were found in the effects of pyrimethanil on the growth of B. cinerea in liquid cultures and on agar plates, depending on the composition of the medium. In liquid media containing cellulose and protein as carbon and nitrogen sources, growth inhibition occurred at 5.0 uM pyrimethanil, whilst no growth inhibition was observed with 50 uM pyrimethanil in malt extract. Similarly, growth occurred on potato/dextrose agar (PDA) at 0.5 uM pyrimethanil, but no growth was seen at this concentration on agars containing cellulose and protein. Thus it appears that pyrimethanil is most active in media where the fungus has to utilise extracellular enzymes to mobilise the nutrients it requires for growth. | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless crystals | |
CAS No. |
53112-28-0 | |
Record name | Pyrimethanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53112-28-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Pyrimethanil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053112280 | |
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Record name | Pyrimethanil | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Pyrimidinamine, 4,6-dimethyl-N-phenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.894 | |
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Record name | PYRIMETHANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IA5HP6C8Z | |
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Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
96.3 °C, 88 - 89 °C | |
Record name | PYRIMETHANIL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6916 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pyrimethanil | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033135 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of Pyrimethanil?
A1: this compound is an anilinopyrimidine fungicide that primarily targets the secretion of cell wall degrading enzymes in fungi. [] This disruption of enzyme secretion inhibits the fungus's ability to access nutrients, ultimately leading to growth inhibition. []
Q2: How does this compound affect methionine production in fungi?
A2: Studies on Penicillium digitatum demonstrate that this compound significantly reduces methionine production in mycelia. [] This effect is believed to be linked to the fungicide's impact on cystathionine γ-synthase (CGS), an enzyme crucial for methionine biosynthesis. []
Q3: Does this compound directly inhibit fungal enzymes?
A3: Research suggests that this compound does not directly inhibit enzymes. [] Instead, it is thought to interfere with the protein secretion pathway at a post-translational stage, thereby reducing the levels of crucial enzymes outside the fungal cells. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound is represented by the molecular formula C12H13N3 and has a molecular weight of 199.25 g/mol. []
Q5: How does the formation of inclusion complexes with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) influence the stability of this compound?
A5: Inclusion complexation with HP-β-CD significantly enhances the photostability of this compound in aqueous solutions, particularly in natural water environments. [] This improved stability is evidenced by a fourfold increase in the half-life of the complex compared to free this compound. []
Q6: Is there evidence of this compound resistance developing in fungal populations?
A6: Yes, studies have reported the emergence of this compound resistance in various fungal species, including Penicillium expansum, Penicillium digitatum, and Botrytis cinerea, particularly in regions with a history of repeated this compound usage. [, , , , , , , , , ]
Q7: Does cross-resistance exist between this compound and other fungicides?
A8: Studies show varying degrees of cross-resistance:* Thiabendazole (TBZ): A significant percentage of thiabendazole-resistant Penicillium expansum isolates were also resistant to this compound. [] Additionally, this compound-resistant mutants derived from a thiabendazole-sensitive isolate developed resistance to thiabendazole. []* Fludioxonil: this compound-resistant Penicillium expansum mutants displayed low-level resistance to fludioxonil. [] * Prochloraz: No cross-resistance was observed between this compound and prochloraz in Penicillium digitatum. []
Q8: What strategies can be employed to manage this compound resistance?
A9: Effective resistance management strategies include:* Fungicide Rotation: Alternating this compound with fungicides possessing different modes of action (e.g., fludioxonil) can significantly reduce the frequency of this compound resistance. []* Combination Treatments: Using this compound in combination with other fungicides (e.g., imazalil) can enhance efficacy and potentially delay resistance development. []* Monitoring Sensitivity: Regularly monitoring the sensitivity of fungal populations to this compound can help detect resistance early and guide appropriate management strategies. []
Q9: What analytical techniques are commonly employed for the detection and quantification of this compound residues?
A10: Various analytical methods are used, including:* Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD): This technique, often coupled with gas chromatography/mass spectrometry (GC/MS) for confirmation, provides sensitive and selective quantification of this compound residues in various matrices, including grapes, must, and wine. []* High-Performance Liquid Chromatography (HPLC): This method, frequently paired with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS/MS), offers accurate and reliable determination of this compound residues in fruits, vegetables, and plant tissues. [, , , , ]* Ultra Performance Liquid Chromatography Tandem Mass Spectrometry (UPLC-MS/MS): This highly sensitive and selective technique allows for the simultaneous determination of this compound and other fungicide residues (e.g., imazalil) in complex matrices like litchi fruit. []* Immunoassays: Enzyme-linked immunosorbent assay (ELISA) and immunochromatography test strips (ICTS) provide rapid and sensitive tools for screening and on-site monitoring of this compound residues in various food matrices. [, , ]
Q10: What is the environmental fate of this compound?
A11: this compound has been shown to have a relatively long half-life in the environment (approximately 77 days). [] Sunlight plays a significant role in its degradation, leading to the formation of various photoproducts. []
Q11: Does this compound pose a risk to aquatic organisms?
A12: Multigenerational studies under simulated climate change conditions revealed that even low concentrations of this compound (half of the no-observed-adverse-effect concentration) can negatively impact aquatic insects like Chironomus riparius, particularly at elevated temperatures. [] These findings highlight the potential for increased toxicity of this compound to aquatic life under future climate change scenarios. []
Q12: Are there alternative strategies for controlling fungal diseases besides this compound?
A13: Yes, several alternatives and integrated approaches can be considered:* Biocontrol Agents: Utilizing beneficial microorganisms like Trichoderma spp. can offer effective control of fungal pathogens. []* Cultural Practices: Implementing good agricultural practices, such as proper sanitation, crop rotation, and resistant cultivars, can contribute to disease management.* Combination Strategies: Integrating chemical control with biocontrol agents and cultural practices can provide a more sustainable and robust approach to disease management. []
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